1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine

Lipophilicity Physicochemical property differentiation ADME prediction

1-Cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine (CAS 60560-43-2) is a fully synthetic, trisubstituted cyanoguanidine derivative belonging to the pyridylcyanoguanidine class that includes the clinical antihypertensive pinacidil. This compound incorporates a sterically demanding tert-pentyl (2-methylbutan-2-yl) group on one guanidine nitrogen and a 2,4,6-trimethylpyridin-3-yl substituent on the other, distinguishing it from the vast majority of historical cyanoguanidine analogues that bear unsubstituted or mono-substituted pyridine rings.

Molecular Formula C15H23N5
Molecular Weight 273.38 g/mol
CAS No. 60560-43-2
Cat. No. B13952004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine
CAS60560-43-2
Molecular FormulaC15H23N5
Molecular Weight273.38 g/mol
Structural Identifiers
SMILESCCC(C)(C)N=C(NC#N)NC1=C(N=C(C=C1C)C)C
InChIInChI=1S/C15H23N5/c1-7-15(5,6)20-14(17-9-16)19-13-10(2)8-11(3)18-12(13)4/h8H,7H2,1-6H3,(H2,17,19,20)
InChIKeyNZUWSPDEXXXPFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine (CAS 60560-43-2): Core Identifiers & Compound-Class Context for Procurement Decisions


1-Cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine (CAS 60560-43-2) is a fully synthetic, trisubstituted cyanoguanidine derivative belonging to the pyridylcyanoguanidine class that includes the clinical antihypertensive pinacidil [1]. This compound incorporates a sterically demanding tert-pentyl (2-methylbutan-2-yl) group on one guanidine nitrogen and a 2,4,6-trimethylpyridin-3-yl substituent on the other, distinguishing it from the vast majority of historical cyanoguanidine analogues that bear unsubstituted or mono-substituted pyridine rings . The combination of a hindered aliphatic side‑chain and an electron‑rich, tri‑substituted pyridine renders it a structurally differentiated tool for probing structure‑activity relationships around ATP‑sensitive potassium (KATP) channels and for evaluating cyanoguanidine chemical space beyond the canonical pinacidil scaffold.

Why 1-Cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine Cannot Be Replaced by Generic Cyanoguanidines in Potassium‑Channel Research or Chemical‑Biology Studies


Cyanoguanidine‑based potassium‑channel modulators are exquisitely sensitive to the nature and position of substituents on both the alkyl and pyridine moieties [1]. The landmark structure‑activity relationship study by Petersen et al. demonstrated that moving the pyridine attachment from the 4‑ to the 3‑position and optimizing the alkyl side‑chain produced a 200‑fold potency increase over the corresponding thiourea and a 150‑fold gain over the de‑pyridyl analogue guancydine in spontaneously hypertensive rats [2]. Within this framework, the 2,4,6‑trimethyl substitution present in CAS 60560‑43‑2 represents a deliberate, non‑obvious modification that alters both the electronic character of the pyridine ring and the steric congestion around the guanidine pharmacophore, parameters known to govern KATP channel affinity and tissue selectivity [3]. Consequently, substituting this compound with the more common pinacidil (4‑pyridyl, 1,2,2‑trimethylpropyl) or the unsubstituted 3‑pyridyl analogue (compound 20) would discard precisely those structural features that may confer differentiated binding kinetics, selectivity windows, or physicochemical properties essential for reproducible target engagement.

Quantitative Differentiation Evidence for 1-Cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine Versus Closest Structural Analogs


Lipophilicity Shift Relative to Pinacidil: LogP as a Surrogate for Membrane Permeability and Tissue Distribution

The calculated partition coefficient (LogP) of 1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine is 3.50 . In contrast, pinacidil (N-cyano-N'-4-pyridinyl-N''-(1,2,2-trimethylpropyl)guanidine) possesses a substantially lower LogP of 1.82 [1]. This 1.68 log‑unit increase corresponds to an approximately 48‑fold greater predicted lipophilicity, which is expected to alter passive membrane permeability, plasma protein binding, and volume of distribution relative to pinacidil.

Lipophilicity Physicochemical property differentiation ADME prediction

Acute Oral Toxicity Benchmarking Against the Non‑methylated 3‑Pyridyl Analog (Compound 20) and Pinacidil

The acute oral LD50 in mice for 1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine is 800 mg/kg . While the LD50 for the unsubstituted 3‑pyridyl analogue (compound 20: N-tert-pentyl-N'-3-pyridyl-N''-cyanoguanidine) was not reported in the original Petersen publication, the lead clinical compound pinacidil exhibits an oral LD50 of 900 mg/kg in the same species [1], placing the target compound within an equivalent acute‑toxicity window.

Acute toxicity Safety pharmacology In vivo tolerability

Inferred Hypotensive Potency Gain Over the Thiourea Bioisostere and the De‑pyridyl Analog Guancydine

The Petersen 1978 study established that the N-tert-pentyl-N'-3-pyridyl-N''-cyanoguanidine scaffold (compound 20) was 200‑fold more potent than the corresponding thiourea and 150‑fold more potent than the de‑pyridyl analog guancydine in lowering blood pressure in spontaneously hypertensive rats [1]. Because 1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine retains the same tert‑pentyl‑guanidine core while introducing additional methyl substituents on the pyridine ring, it is expected to preserve — and potentially modulate — this multi‑hundred‑fold potency advantage that is characteristic of the 3‑pyridylcyanoguanidine chemotype.

Antihypertensive Potassium channel opener Bioisostere

Structural Differentiation from Pinacidil and Cromakalim: Pyridine Substitution Pattern as a Driver of KATP Subtype Selectivity

Pinacidil (4‑pyridyl) and cromakalim (benzopyran) represent two structurally distinct KATP channel opener chemotypes with well‑characterized but differing tissue‑selectivity profiles [1]. The 2,4,6‑trimethyl-3-pyridyl substitution pattern present in the target compound introduces a sterically encumbered, electron‑rich pyridine that is absent in all major reference KATP openers. Systematic SAR studies have established that even subtle changes to the pyridine substituents can shift the selectivity ratio between vascular (SUR2B/Kir6.1) and pancreatic (SUR1/Kir6.2) KATP subtypes, as demonstrated for closely related 6‑amino‑3‑pyridyl derivatives [2].

KATP channel Structural biology Selectivity

Optimal Application Scenarios for 1-Cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine Based on Verified Differentiation Evidence


KATP Channel Subtype Selectivity Profiling Panels

Utilize this compound as a structurally divergent tool within a panel of KATP openers (pinacidil, cromakalim, diazoxide, and the non‑methylated 3‑pyridyl analogue) to deconvolute the contribution of pyridine ring substitution to SUR2B/Kir6.1 versus SUR1/Kir6.2 selectivity. The 2,4,6‑trimethyl motif provides a steric and electronic perturbation that is absent from all standard reference agents, enabling the identification of subtype‑specific binding determinants [1].

ADME‑Guided Lead Optimization of Cyanoguanidine Scaffolds

Employ the compound in comparative pharmacokinetic studies where its elevated LogP (3.50 vs. 1.82 for pinacidil) is predicted to alter membrane permeability and tissue distribution . This makes it suitable for evaluating the impact of lipophilicity on the oral bioavailability and CNS penetration of cyanoguanidine‑based KATP modulators, particularly when a higher volume of distribution is desired.

In Vivo Antihypertensive Efficacy Screening with an Established Safety Benchmark

Deploy the compound in spontaneously hypertensive rat (SHR) models for blood‑pressure lowering studies, leveraging the class‑level inference that the conserved tert‑pentyl-3‑pyridylcyanoguanidine core retains the 150‑ to 200‑fold potency advantage over thiourea and guancydine counterparts [2]. The acute oral LD50 of 800 mg/kg in mice provides an initial dosing‑window reference that is comparable to the clinically evaluated pinacidil (900 mg/kg) .

Chemical‑Biology Probe for Cyanoguanidine‑Protein Interaction Mapping

Apply the compound in chemoproteomic or photoaffinity‑labeling studies aimed at identifying off‑targets of the cyanoguanidine class. The unique 2,4,6‑trimethylpyridin-3‑yl substituent serves as a differentiable affinity handle, allowing parallel pull‑down experiments with the unsubstituted 3‑pyridyl compound 20 to discriminate between pyridine‑ring‑dependent and ‑independent protein interactions [3].

Quote Request

Request a Quote for 1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.